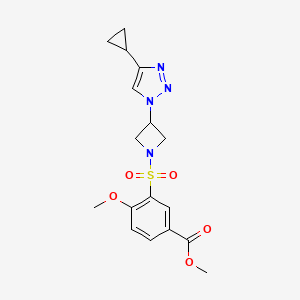

methyl 3-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate

Description

Properties

IUPAC Name |

methyl 3-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]sulfonyl-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5S/c1-25-15-6-5-12(17(22)26-2)7-16(15)27(23,24)20-8-13(9-20)21-10-14(18-19-21)11-3-4-11/h5-7,10-11,13H,3-4,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTODMCCLDAISS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate is a complex organic compound that features a 1,2,3-triazole moiety, which has been widely studied for its biological activities. The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

1. Chemical Structure and Synthesis

The compound can be synthesized through a series of reactions involving the coupling of various functional groups. The synthesis typically includes:

- Formation of the triazole ring via "Click" chemistry.

- Sulfonylation to introduce the sulfonyl group.

- Methylation to achieve the methoxy group at the para position of the benzoate.

This synthetic pathway allows for modifications that can enhance biological activity and selectivity.

Anticancer Properties

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer activities. For instance, triazole derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms such as cell-cycle arrest and modulation of apoptotic pathways . The compound may similarly affect cancer cells by disrupting their proliferation.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Studies have demonstrated that modifications in the triazole structure can lead to increased efficacy against bacterial and fungal strains. The presence of the cyclopropyl group in this compound may enhance its interaction with microbial targets .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. For example, triazoles have been reported to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways . This inhibition can lead to therapeutic effects in conditions such as glaucoma or edema.

Case Study 1: Anticancer Activity Evaluation

A study focused on a similar triazole derivative demonstrated its effectiveness against human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines. The derivative induced G2/M phase cell cycle arrest and apoptosis through mitochondrial pathways . This suggests that this compound could possess similar properties due to its structural analogies.

Case Study 2: Antimicrobial Testing

In another study involving triazole compounds, several derivatives were tested against common pathogens. The results indicated that specific substitutions on the triazole ring significantly enhanced antimicrobial activity . This highlights the potential for this compound to be developed into a potent antimicrobial agent.

4. Research Findings Summary

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula: , with a molecular weight of approximately 392.4 g/mol. Its structure features a triazole ring, which is known for its biological activity, particularly in pharmaceuticals.

Drug Design and Development

Antimicrobial Activity:

Research indicates that triazole derivatives exhibit notable antimicrobial properties. Methyl 3-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate may be evaluated for its efficacy against various pathogenic microorganisms. The presence of the sulfonamide group enhances the compound's interaction with biological targets, potentially leading to novel antimicrobial agents .

Anticancer Research:

Triazole compounds have been studied for their anticancer properties. The unique structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies could focus on its effects on specific cancer cell lines to elucidate its mechanisms of action .

Synthesis of Pharmaceutical Compounds

Intermediate in Synthesis:

This compound can serve as an intermediate in the synthesis of more complex pharmaceutical agents. For instance, modifications to the triazole or sulfonamide moieties may yield derivatives with enhanced pharmacological profiles . The synthetic routes involving this compound can be optimized for better yields and purity.

Structural Modifications:

Research has shown that altering the substituents on the triazole ring can significantly affect the biological activity of the resulting compounds. This compound can be a platform for developing new derivatives with tailored properties for specific therapeutic targets .

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole-Azetidine Derivatives

Sulfonyl-Bridged Benzoate Esters

The sulfonyl group in the target compound is reminiscent of sulfonylurea herbicides such as triflusulfuron methyl ester and metsulfuron methyl ester (). However, critical distinctions exist:

- Heterocyclic Core : Sulfonylureas in utilize 1,3,5-triazine rings, whereas the target compound employs a 1,2,3-triazole and azetidine . Triazines are classical in herbicides for inhibiting acetolactate synthase (ALS), but triazoles may confer divergent biological interactions .

- Substituent Effects : The 4-methoxy group on the benzoate in the target compound could influence solubility and binding compared to the methyl or trifluoroethoxy groups in sulfonylureas.

Table 2: Comparison with Sulfonylurea Herbicides

| Compound | Heterocycle | Substituents on Benzoate | Primary Use |

|---|---|---|---|

| Target Compound | 1,2,3-Triazole | 4-Methoxy | Unknown (hypothetical) |

| Triflusulfuron methyl | 1,3,5-Triazine | 2-Sulfonyl, 3-Methyl | Herbicide |

| Metsulfuron methyl | 1,3,5-Triazine | 2-Sulfonyl | Herbicide |

Phenethylamino/Isoxazole Derivatives

Compounds like I-6230 and I-6373 () share the benzoate ester motif but differ in backbone structure:

- Linker Type: These analogs use phenethylamino or phenethylthio linkers instead of the azetidine-sulfonyl group. Phenethyl groups may enhance membrane permeability but reduce conformational rigidity compared to azetidine .

- Heterocyclic Diversity : Derivatives in incorporate pyridazine or isoxazole rings, which are less common in enzyme inhibition compared to triazoles.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC .

- Use high-purity solvents (e.g., DMF dried over molecular sieves) to enhance yields.

- Adjust stoichiometry (1.2–1.5 equiv. of sulfonyl chloride) to minimize unreacted intermediates .

Basic: Which analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

Answer:

Essential Techniques :

Q. Data Interpretation :

- Cross-validate NMR assignments with computational tools (e.g., ChemDraw Predict) .

- Compare retention times in HPLC with synthetic intermediates to detect impurities .

Advanced: How can density functional theory (DFT) and molecular docking guide the study of this compound’s reactivity or biological targets?

Answer:

Computational Workflow :

DFT Calculations :

- Optimize geometry using B3LYP/6-31G(d) to predict bond lengths and angles. Focus on the sulfonyl-triazole-azetidine conformation .

- Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for reactivity predictions .

Molecular Docking :

- Use AutoDock Vina to simulate binding to targets (e.g., enzymes with triazole-binding pockets). Prioritize docking poses with hydrogen bonds to the sulfonyl group .

Q. Case Study :

- For antimicrobial activity, dock against bacterial dihydrofolate reductase (PDB: 1DHF). Analyze binding energy (ΔG < -8 kcal/mol) and interactions with catalytic residues .

Advanced: How should researchers address contradictions in crystallographic data during structural refinement of this compound?

Answer:

Common Issues & Solutions :

- Disordered Azetidine/Triazole Groups :

- Thermal Motion Artifacts :

Q. Validation :

Advanced: What structure-activity relationship (SAR) strategies can be applied to optimize this compound’s bioactivity?

Answer:

SAR Design :

Triazole Modifications : Replace cyclopropyl with bulkier groups (e.g., phenyl) to enhance hydrophobic interactions .

Sulfonyl Group Tweaks : Introduce electron-withdrawing substituents (e.g., -CF₃) to improve metabolic stability .

Azetidine Ring Expansion : Test pyrrolidine analogs to evaluate conformational flexibility .

Q. Experimental Validation :

- Synthesize derivatives via parallel synthesis and screen against target assays (e.g., kinase inhibition). Use IC₅₀ values to prioritize leads .

Advanced: How can researchers resolve discrepancies between spectroscopic and crystallographic data?

Answer:

Troubleshooting Steps :

Re-examine Sample Purity : Contaminants (e.g., solvents) can distort NMR shifts. Repurify via column chromatography .

Check Crystallization Solvents : Crystal packing effects may alter conformation. Compare X-ray data with DFT-optimized gas-phase structures .

Dynamic Effects in NMR : If azetidine ring inversion occurs, use variable-temperature NMR to detect coalescence points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.